Butyl 4-(quinoline-2-thioamido)benzoate
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Overview
Description
“Butyl 4-(quinoline-2-thioamido)benzoate” is a chemical compound with the molecular formula C21H20N2O2S . It is related to the quinoline class of compounds, which have been found to have various applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “Butyl 4-(quinoline-2-thioamido)benzoate”, has seen recent advancements. These include metal-assisted, metal-free, organo-catalytic, photoxidative, and other synthetic routes . β-Keto amides have been used as precursors to both 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides .Molecular Structure Analysis
The molecular structure of “Butyl 4-(quinoline-2-thioamido)benzoate” is complex, with a quinoline ring attached to a benzoate ester via a thioamide linkage . Further analysis would require more specific data or computational modeling.Scientific Research Applications
Catalytic Applications and Synthetic Methodologies
Rigid P-chiral phosphine ligands derived from quinoxaline were prepared and utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their effectiveness in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Sustainable synthesis of quinolines was facilitated by manganese PNP pincer complexes, showcasing an environmentally benign approach to the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry (Mastalir et al., 2016).
Biological Activity and Pharmaceutical Potential
Antibacterial activity was observed in methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, indicating the potential of quinoline derivatives in developing new antibacterial agents (Murthy et al., 2011).
Antimalarial candidate N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline, was developed through a public-private partnership, highlighting the role of quinoline derivatives in addressing global health challenges such as malaria (O’Neill et al., 2009).
Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, where quinoline derivatives were part of the study, underscore the importance of these compounds in the search for new therapeutic options (Norman et al., 1996).
Mechanism of Action
Future Directions
The future directions in the field of quinoline derivatives involve the development of greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives, such as microwave synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .
properties
IUPAC Name |
butyl 4-(quinoline-2-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-3-14-25-21(24)16-8-11-17(12-9-16)22-20(26)19-13-10-15-6-4-5-7-18(15)23-19/h4-13H,2-3,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBSBCGHMWKVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(quinoline-2-thioamido)benzoate |
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